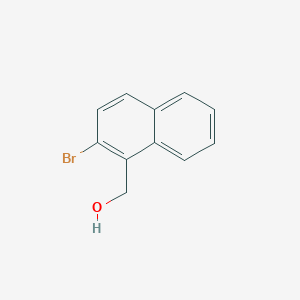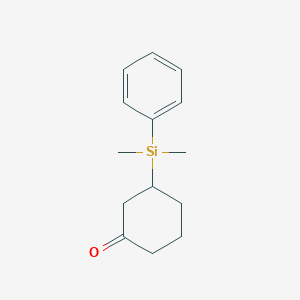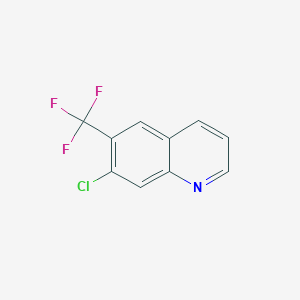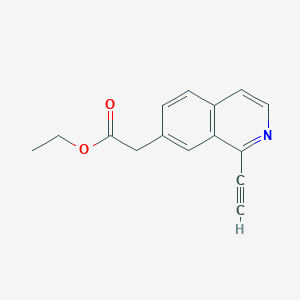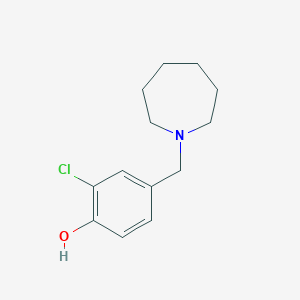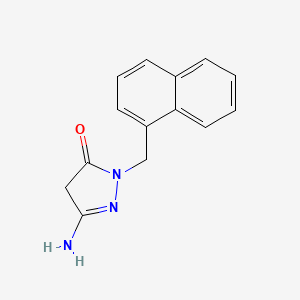
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 3, a naphthalen-1-ylmethyl group at position 1, and a ketone group at position 5. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one typically involves the condensation of naphthalen-1-ylmethyl hydrazine with an appropriate β-keto ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of a naphthalen-1-ylmethyl group. It may exhibit different chemical and biological properties due to the difference in the aromatic substituent.
3-Amino-1-(2-naphthyl)-1H-pyrazol-5(4H)-one: This compound has a 2-naphthyl group instead of a naphthalen-1-ylmethyl group. The position of the naphthyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness: The presence of the naphthalen-1-ylmethyl group in 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties to the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
51421-11-5 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-amino-2-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H13N3O/c15-13-8-14(18)17(16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,16) |
InChI Key |
DBYDZADEAMAUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


